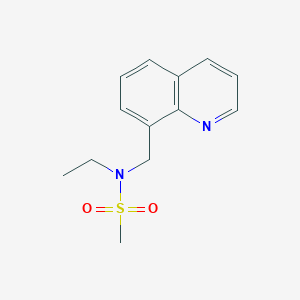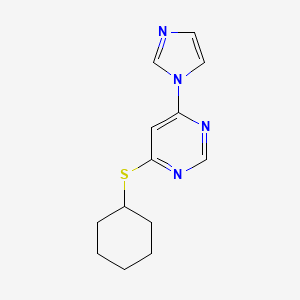
N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide, also known as QM, is a chemical compound that has been extensively studied for its potential use in scientific research. QM is a sulfonamide derivative that has shown promise in various applications, including as a fluorescent probe, antitumor agent, and enzyme inhibitor. In
Mecanismo De Acción
The mechanism of action of N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules. This compound has been shown to bind to metal ions, which may play a role in its fluorescent properties. It has also been shown to inhibit the activity of enzymes, possibly through binding to the active site of the enzyme.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity in vitro, making it a safe option for scientific research. This compound has been shown to inhibit the growth of cancer cells, suggesting potential antitumor properties. This compound has also been shown to have antioxidant properties, which may have implications for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide in scientific research is its fluorescent properties, which make it a useful tool for detecting the presence of metal ions in biological systems. This compound has also shown promise as an antitumor agent and enzyme inhibitor, making it a potential therapeutic agent for various diseases. However, limitations of this compound include its low solubility in aqueous solutions, which may affect its bioavailability in certain applications.
Direcciones Futuras
For N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide research include exploring its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. This compound's fluorescent properties may also have implications for imaging techniques in biological systems. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide involves the reaction of N-ethyl-N-(quinolin-8-ylmethyl)amine with methanesulfonyl chloride in the presence of a base. The resulting this compound product is typically purified using chromatography techniques. The synthesis of this compound has been optimized to produce high yields of the compound, making it a viable option for scientific research.
Aplicaciones Científicas De Investigación
N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide has been used as a fluorescent probe to detect the presence of metal ions in biological systems. It has also been studied as an antitumor agent, with promising results in inhibiting the growth of cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-15(18(2,16)17)10-12-7-4-6-11-8-5-9-14-13(11)12/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQFTIACIXZMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC2=C1N=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)

![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)

![2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)
![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)


![1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)
![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)

![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)
![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)